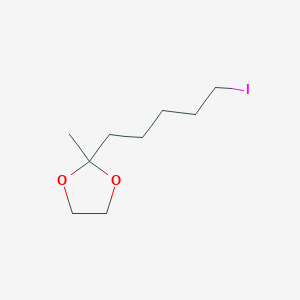
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is a heterocyclic organic compound with the molecular formula C10H19IO2 It is a derivative of dioxolane, where the 2-position is substituted with a 5-iodopentyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- typically involves the reaction of 1,3-dioxolane with 5-iodopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane, 2-(5-cyanopentyl)-2-methyl-1,3-dioxolane, and 2-(5-aminopentyl)-2-methyl-1,3-dioxolane.
Oxidation Reactions: Products include 2-(5-iodopentyl)-2-methyl-1,3-dioxolane-4-one.
Reduction Reactions: Products include 2-(5-pentyl)-2-methyl-1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-chloropentyl)-1,3-dioxolane
- 2-(5-bromopentyl)-1,3-dioxolane
- 2-(5-fluoropentyl)-1,3-dioxolane
Uniqueness
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more susceptible to nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
121407-72-5 |
|---|---|
Molekularformel |
C9H17IO2 |
Molekulargewicht |
284.13 g/mol |
IUPAC-Name |
2-(5-iodopentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17IO2/c1-9(11-7-8-12-9)5-3-2-4-6-10/h2-8H2,1H3 |
InChI-Schlüssel |
PIDSKAUAVDTVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


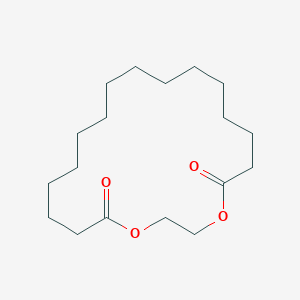
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
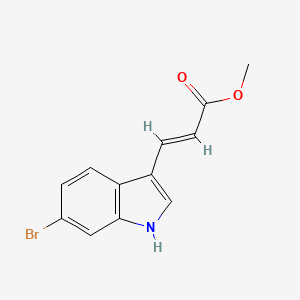
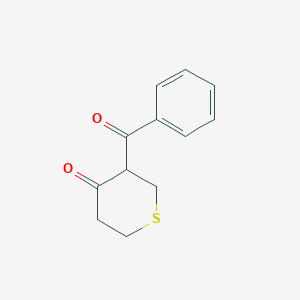

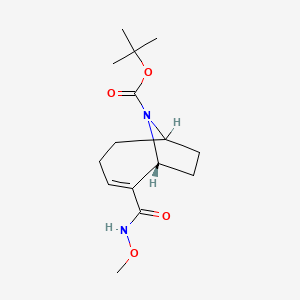
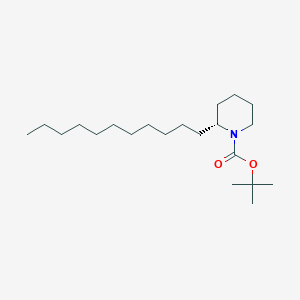
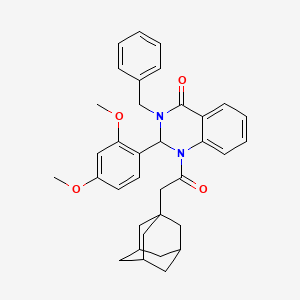
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

